N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(3-methoxyphenyl)acetamide
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Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(3-methoxyphenyl)acetamide, also known as BPTAA, is a thiazole derivative that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research into compounds structurally similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(3-methoxyphenyl)acetamide focuses on synthetic pathways and structural characterization. For instance, the synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors highlight the importance of thiazole compounds in developing antiproliferative agents. These compounds, synthesized through multistep reactions, demonstrate significant in vitro cytotoxicity against various cancer cell lines, suggesting potential applications in cancer treatment (Prashanth et al., 2014).
Biological Activities and Pharmacological Potential
Several studies have explored the biological activities of thiazole derivatives, indicating their potential in treating diseases. For example, the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been conducted, revealing considerable anticancer activity against some cancer cell lines. This suggests the pharmacophoric utility of benzothiazole structures in anticancer drug development (Yurttaş et al., 2015).
Antimicrobial and Antiviral Research
The antimicrobial and antiviral potentials of related compounds have also been investigated. For instance, green synthesis of N-substituted benzimidazoles has demonstrated promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the relevance of such compounds in addressing antibiotic resistance. The structural analysis indicates that specific substitutions at the N-position significantly enhance antibacterial activity, providing a basis for further development of antimicrobial agents (Chaudhari et al., 2020).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-30-20-14-8-9-17(15-20)16-21(28)26-25-27-22(18-10-4-2-5-11-18)24(31-25)23(29)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSBPOHBHXCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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